3-Ethyl-2-fluoro-4-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-fluoro-4-iodopyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of an ethyl group at the 3-position, a fluorine atom at the 2-position, and an iodine atom at the 4-position on the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-fluoro-4-iodopyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-fluoro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Oxidation and Reduction: The ethyl group can undergo oxidation to form carboxylic acids or reduction to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as DMF or DMSO.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted pyridines with various functional groups.
Coupling Reactions: Formation of biaryl derivatives.
Oxidation and Reduction: Formation of carboxylic acids or ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-fluoro-4-iodopyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and materials science.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-fluoro-4-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-iodopyridine: Lacks the ethyl group at the 3-position, making it less hydrophobic and potentially less bioactive.
2-Fluoro-4-iodopyridine: Lacks the ethyl group and has different electronic properties due to the absence of the ethyl substituent.
3-Ethyl-4-iodopyridine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Uniqueness
3-Ethyl-2-fluoro-4-iodopyridine is unique due to the combined presence of ethyl, fluorine, and iodine substituents, which impart distinct chemical reactivity and biological properties. This combination makes it a valuable intermediate in the synthesis of complex molecules and potential drug candidates .
Eigenschaften
Molekularformel |
C7H7FIN |
---|---|
Molekulargewicht |
251.04 g/mol |
IUPAC-Name |
3-ethyl-2-fluoro-4-iodopyridine |
InChI |
InChI=1S/C7H7FIN/c1-2-5-6(9)3-4-10-7(5)8/h3-4H,2H2,1H3 |
InChI-Schlüssel |
FEQSRUDQCUXJFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CN=C1F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.